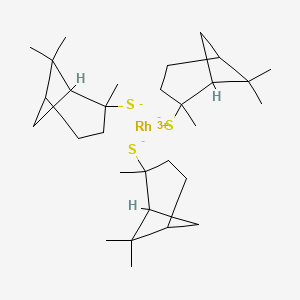
IBCXUHINDDQPEW-UHFFFAOYSA-K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IBCXUHINDDQPEW-UHFFFAOYSA-K is a complex organometallic compound. It consists of a rhodium ion coordinated with a thiolate ligand derived from 2,6,6-trimethylbicyclo(3.1.1)heptane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IBCXUHINDDQPEW-UHFFFAOYSA-K typically involves the reaction of rhodium salts with the thiolate ligand. One common method is to react rhodium(III) chloride with 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiol in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
IBCXUHINDDQPEW-UHFFFAOYSA-K can undergo various types of chemical reactions, including:
Oxidation: The thiolate ligand can be oxidized to form sulfoxides or sulfones.
Reduction: The rhodium center can be reduced to lower oxidation states, altering the compound’s reactivity.
Substitution: Ligands can be substituted with other thiolates or different ligands, changing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolate ligand can yield sulfoxides or sulfones, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Scientific Research Applications
IBCXUHINDDQPEW-UHFFFAOYSA-K has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules and its potential anticancer properties
Mechanism of Action
The mechanism by which IBCXUHINDDQPEW-UHFFFAOYSA-K exerts its effects involves the coordination of the rhodium ion with various ligands. This coordination can alter the electronic properties of the rhodium center, making it more reactive in catalytic processes. The thiolate ligand can also participate in redox reactions, further enhancing the compound’s reactivity. Molecular targets and pathways involved include interactions with organic substrates in catalytic cycles and potential interactions with biological molecules in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiolate: Similar in structure but with the thiolate ligand attached at a different position.
Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiol: The thiol form of the compound, which can be used as a precursor in synthesis.
Uniqueness
IBCXUHINDDQPEW-UHFFFAOYSA-K is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications and potentially useful in medicinal chemistry .
Properties
CAS No. |
100432-50-6 |
|---|---|
Molecular Formula |
C30H51RhS3 |
Molecular Weight |
610.823 |
IUPAC Name |
rhodium(3+);4,6,6-trimethylbicyclo[3.1.1]heptane-4-thiolate |
InChI |
InChI=1S/3C10H18S.Rh/c3*1-9(2)7-4-5-10(3,11)8(9)6-7;/h3*7-8,11H,4-6H2,1-3H3;/q;;;+3/p-3 |
InChI Key |
IBCXUHINDDQPEW-UHFFFAOYSA-K |
SMILES |
CC1(C2CCC(C1C2)(C)[S-])C.CC1(C2CCC(C1C2)(C)[S-])C.CC1(C2CCC(C1C2)(C)[S-])C.[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


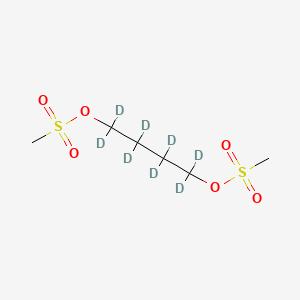
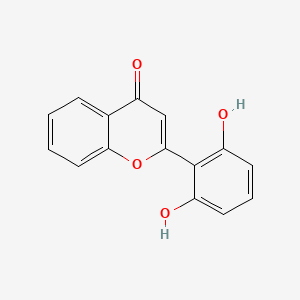

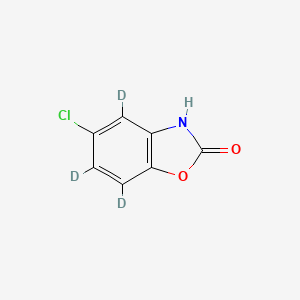
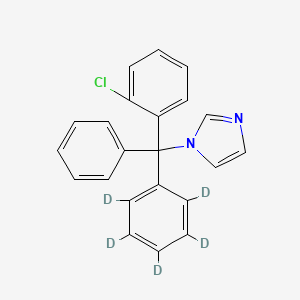
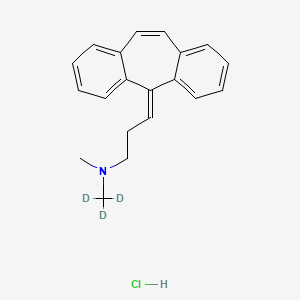
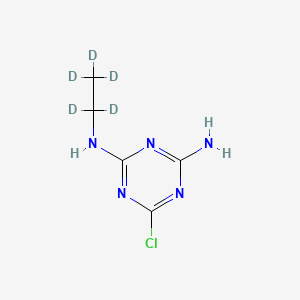
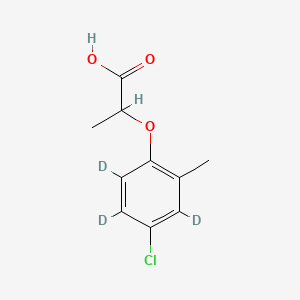
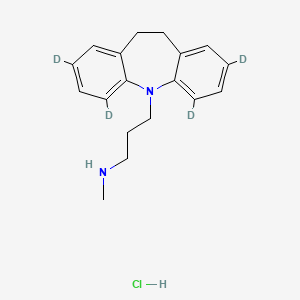
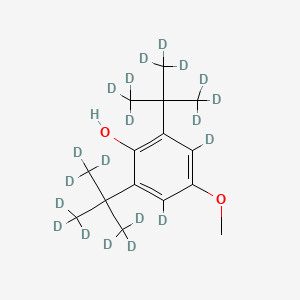
![2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one](/img/structure/B562988.png)


